1-methyl-3-[[5-[(2S)-2-methyl-4-(oxetan-3-yl)piperazin-1-yl]-2-pyridyl]amino]-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-one
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Description
1-methyl-3-[[5-[(2S)-2-methyl-4-(oxetan-3-yl)piperazin-1-yl]-2-pyridyl]amino]-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-one is a useful research compound. Its molecular formula is C25H36BN5O4 and its molecular weight is 481.4. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Analysis
- This compound is involved in research focusing on the synthesis and crystal structure analysis of related boric acid ester intermediates with benzene rings. Studies have used FTIR, NMR spectroscopy, mass spectrometry, and X-ray diffraction for structural confirmation. These compounds, including closely related derivatives, have been analyzed using density functional theory (DFT) to compare with X-ray diffraction values and for understanding their molecular electrostatic potential and frontier molecular orbitals (Huang et al., 2021).
Potential Medical Applications
- Compounds structurally similar to 1-methyl-3-[[5-[(2S)-2-methyl-4-(oxetan-3-yl)piperazin-1-yl]-2-pyridyl]amino]-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-one are being explored for their potential in treating medical conditions. For example, derivatives of piperazine-1-yl-1H-indazole, a compound with similarities in structure, have shown importance in medicinal chemistry and have been synthesized for docking studies, indicating their potential relevance in pharmaceutical research (Balaraju et al., 2019).
Antimicrobial Activity
- Similar compounds have been synthesized and evaluated for their antimicrobial activity. For instance, thiazolidinone derivatives with pyridinyl-piperazine structures have been tested against various bacteria and fungi, indicating the potential of these compounds in developing new antimicrobial agents (Patel et al., 2012).
Molecular Modification and Optimization
- Research also includes the modification and optimization of similar molecular structures for various applications. For example, studies on the enantioselective preparation of compounds with pyridinyl and piperazine components have been conducted, highlighting the significance of structural modification in enhancing the efficacy and selectivity of these compounds for potential therapeutic use (Cann et al., 2012).
Properties
IUPAC Name |
1-methyl-3-[[5-[(2S)-2-methyl-4-(oxetan-3-yl)piperazin-1-yl]pyridin-2-yl]amino]-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H36BN5O4/c1-17-13-30(20-15-33-16-20)9-10-31(17)19-7-8-22(27-12-19)28-21-11-18(14-29(6)23(21)32)26-34-24(2,3)25(4,5)35-26/h7-8,11-12,14,17,20H,9-10,13,15-16H2,1-6H3,(H,27,28)/t17-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPSOCEWAIBSJLT-KRWDZBQOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN(C(=O)C(=C2)NC3=NC=C(C=C3)N4CCN(CC4C)C5COC5)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN(C(=O)C(=C2)NC3=NC=C(C=C3)N4CCN(C[C@@H]4C)C5COC5)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H36BN5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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